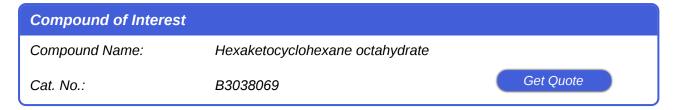


Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, the compound known commercially as "triquinoyl octahydrate" has been a subject of historical misidentification. This in-depth technical guide clarifies its true identity as dodecahydroxycyclohexane dihydrate and provides a comprehensive overview of its synthesis, characterization, and key applications. While historically referred to by various names including triquinoyl, **hexaketocyclohexane octahydrate**, and cyclohexanehexone octahydrate, modern analytical techniques, particularly X-ray crystallography, have definitively established its structure as a geminal diol.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this unique polyhydroxylated cycloalkane.

The True Structure: From Triquinoyl to Dodecahydroxycyclohexane

The compound with CAS number 527-31-1, long believed to be the octahydrate of cyclohexanehexone (C₆O₆·8H₂O), was conclusively identified as dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) in 2005 by Klapötke, Polborn, and Weigand through single-crystal X-ray diffraction.[2][5] This discovery revealed that the six ketone groups of the putative



cyclohexanehexone are fully hydrated to form geminal diols, with two additional water molecules incorporated into the crystal lattice.

This structural clarification is critical for understanding the reactivity and properties of the compound. Instead of a polyketone, it is a highly hydroxylated aliphatic ring, which influences its solubility, reactivity, and potential applications.

Synthesis of Dodecahydroxycyclohexane Dihydrate

The synthesis of dodecahydroxycyclohexane dihydrate has historical roots dating back to the 19th century. The original methods, developed by Lerch in 1862 and later refined by Nietzki and Benckiser in 1885, involved the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][3] While these historical procedures laid the groundwork, a modernized and detailed protocol is essential for contemporary research.

Experimental Protocol: Oxidation of Benzenehexol

This protocol is a modernized adaptation of the historical synthesis, incorporating current laboratory practices and safety standards.

Materials:

- Benzenehexol (Hexahydroxybenzene)
- Nitric acid (concentrated)
- Methanol
- Deionized water
- Standard laboratory glassware
- · Ice bath
- Filtration apparatus

Procedure:



- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser, dissolve a known quantity of benzenehexol in a
 minimal amount of deionized water.
- Oxidation: Cool the flask in an ice bath. Slowly add concentrated nitric acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Crystallization: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum to induce crystallization.
- Purification: Recrystallize the crude product from a methanol-water mixture to obtain colorless plates or prisms of dodecahydroxycyclohexane dihydrate.
- Drying: Dry the purified crystals under vacuum at room temperature. The compound is reported to decompose around 100 °C.[1][3]

Characterization of Dodecahydroxycyclohexane Dihydrate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of dodecahydroxycyclohexane and its dihydrate is presented in the table below.



Property	Dodecahydroxycyclohexa ne	Dodecahydroxycyclohexa ne Dihydrate
Molecular Formula	C ₆ H ₁₂ O ₁₂	C6H16O14
Molecular Weight	276.15 g/mol [6]	312.18 g/mol [2]
CAS Number	54890-03-8[6]	13941-78-1[2]
Appearance	-	Colorless plates or prisms[1][3]
Melting Point	-	~100 °C (decomposes)[1][3]
Solubility	-	Soluble in methanol[1][3]

Crystallographic Data

The definitive structural elucidation of dodecahydroxycyclohexane dihydrate was achieved through X-ray crystallography. The key crystallographic parameters are summarized in the table below, as reported by Klapötke, Polborn, and Weigand (2005).[2]

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.1829
b (Å)	7.0696
c (Å)	7.3023
α (°)	70.443
β (°)	80.153
y (°)	63.973
Z	1
Residual Factor (R)	0.0348



Spectroscopic Data

Detailed spectroscopic data for dodecahydroxycyclohexane is not widely available in the public domain. The following represents expected characteristic features based on its structure.

- ¹H NMR: Due to the high symmetry of the molecule in solution, a single peak would be expected for the twelve equivalent hydroxyl protons. The position of this peak would be highly dependent on the solvent and concentration due to hydrogen bonding.
- ¹³C NMR: A single peak would be anticipated for the six equivalent carbon atoms of the cyclohexane ring, each bearing two hydroxyl groups.
- FTIR: The infrared spectrum would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups and water of crystallization. C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a key indicator of the geminal diol structure.
- Mass Spectrometry: The mass spectrum would likely show fragmentation patterns involving the loss of water molecules from the parent ion.

Application in Synthesis: Preparation of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

One of the primary applications of what was historically known as "triquinoyl octahydrate" is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a discotic liquid crystal with applications in organic electronics.[7][8][9] A modern and efficient method for this synthesis utilizes mechanochemistry.

Experimental Protocol: Mechanochemical Synthesis of HAT-CN

This protocol is based on the work of Stolar et al. and offers a more sustainable and efficient alternative to traditional solution-based methods.[7][8]

Materials:



- Dodecahydroxycyclohexane dihydrate ("Triquinoyl octahydrate")
- Diaminomaleonitrile
- Zirconia milling vessel and milling balls
- Ball mill (e.g., Retsch MM400 or MM500)
- Nitric acid (30%)

Procedure:

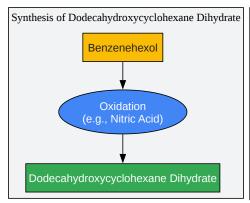
- Milling: In a zirconia milling vessel, combine dodecahydroxycyclohexane dihydrate and diaminomaleonitrile in the appropriate stoichiometric ratio.
- Mechanochemical Reaction: Mill the mixture at a high frequency (e.g., 30 Hz) for a short duration (e.g., 10-20 minutes).
- Work-up: After milling, treat the resulting solid with 30% nitric acid to facilitate the oxidative aromatization to HAT-CN.
- Purification: The crude HAT-CN can be purified by washing with appropriate solvents to remove any unreacted starting materials and byproducts.

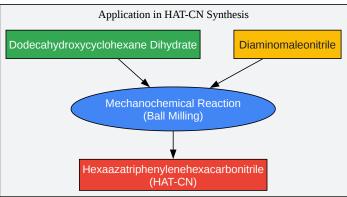
Logical Workflow and Diagrams

To visualize the relationships between the historical and correct chemical identities, as well as the synthetic pathways, the following diagrams are provided.

Caption: Clarification of the chemical identity of "Triquinoyl Octahydrate".







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Caption: Synthetic workflow from starting materials to application.

Conclusion

The accurate identification of "triquinoyl octahydrate" as dodecahydroxycyclohexane dihydrate is a testament to the power of modern analytical methods in refining our understanding of chemical structures. This technical guide provides researchers and professionals with the necessary information to synthesize, characterize, and utilize this fascinating molecule, paving the way for further discoveries and applications in materials science and beyond. The provided experimental protocols offer a starting point for the reproducible synthesis and application of dodecahydroxycyclohexane dihydrate in a modern laboratory setting.

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